molecular formula C20H22N2O3 B4181954 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide

2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide

Cat. No. B4181954
M. Wt: 338.4 g/mol
InChI Key: FJBLBAGBALBCTE-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as MP-10, is a chemical compound that has been studied for its potential therapeutic uses. It is a selective agonist of the mu-opioid receptor, which is a protein that is important in pain management and addiction.

Mechanism of Action

2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide works by binding to the mu-opioid receptor, which is a protein that is important in pain management and addiction. When 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide binds to this receptor, it activates a signaling pathway that leads to the release of endogenous opioids, which are natural painkillers produced by the body.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide include pain relief, reduction in drug-seeking behavior, and potential use in cancer pain management. 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to have fewer side effects than other opioid drugs, such as morphine.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments include its selectivity for the mu-opioid receptor, its potential for reducing drug-seeking behavior, and its potential use in cancer pain management. The limitations of using 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

For research on 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide include further studies on its potential therapeutic uses in pain management and addiction, as well as studies on its potential use in cancer pain management. Additionally, research on the synthesis and purification of 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide could lead to improvements in the yield and purity of the compound, making it more accessible for research purposes.
In conclusion, 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is a chemical compound that has been studied for its potential therapeutic uses in pain management and addiction. Its selective agonist activity for the mu-opioid receptor and potential for reducing drug-seeking behavior make it a promising candidate for further research. However, more studies are needed to fully understand its biochemical and physiological effects and its potential limitations.

Scientific Research Applications

2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been studied for its potential therapeutic uses in pain management and addiction. It has been shown to be effective in reducing pain in animal models, and it has also been studied for its potential to reduce drug-seeking behavior in addiction. 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been studied for its potential use in cancer pain management.

properties

IUPAC Name

2-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-8-4-3-7-17(18)19(23)21-16-11-9-15(10-12-16)20(24)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBLBAGBALBCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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